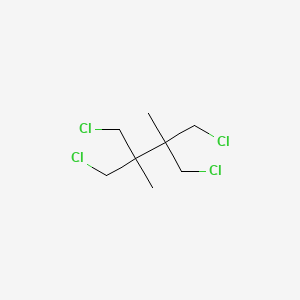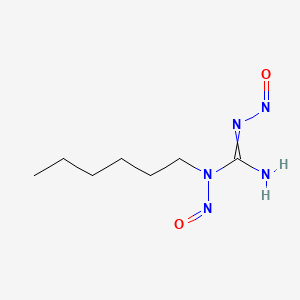![molecular formula C9H18ClN3O2Si2 B14507496 2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine CAS No. 63056-16-6](/img/structure/B14507496.png)
2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two trimethylsilyl groups attached to the triazine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine typically involves the reaction of cyanuric chloride with trimethylsilyl reagents. One common method is the sequential substitution of the chlorine atoms in cyanuric chloride with trimethylsilyl groups. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to yield hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and thiols. These reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl groups.
Major Products
Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.
Hydrolysis: The major product is 2-chloro-4,6-dihydroxy-1,3,5-triazine.
Aplicaciones Científicas De Investigación
2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine involves its ability to undergo substitution reactions, which allows it to interact with various molecular targets. The trimethylsilyl groups can be hydrolyzed, revealing reactive hydroxyl groups that can form bonds with other molecules. This reactivity makes it useful in various chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4,6-dihydroxy-1,3,5-triazine
- 2-Chloro-4,6-bis(alkoxy)-1,3,5-triazine
- 2-Chloro-4,6-bis(aryloxy)-1,3,5-triazine
Uniqueness
2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine is unique due to the presence of trimethylsilyl groups, which impart increased stability and volatility. These properties make it particularly useful in organic synthesis and analytical chemistry, where it can serve as a protecting group or a derivatizing agent .
Propiedades
Número CAS |
63056-16-6 |
|---|---|
Fórmula molecular |
C9H18ClN3O2Si2 |
Peso molecular |
291.88 g/mol |
Nombre IUPAC |
(4-chloro-6-trimethylsilyloxy-1,3,5-triazin-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H18ClN3O2Si2/c1-16(2,3)14-8-11-7(10)12-9(13-8)15-17(4,5)6/h1-6H3 |
Clave InChI |
QLSQBPPKXOKYTN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=NC(=NC(=N1)Cl)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


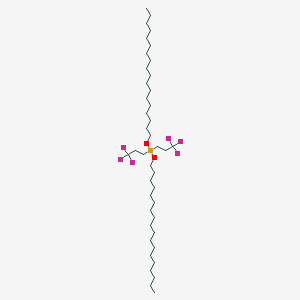
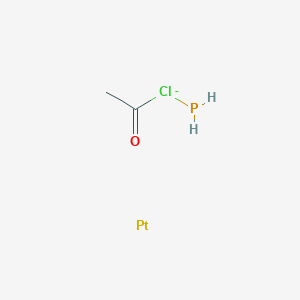
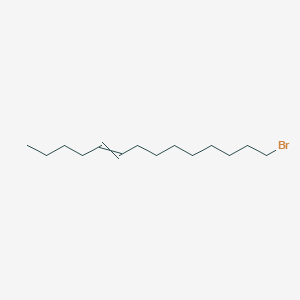
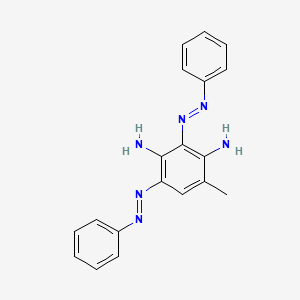
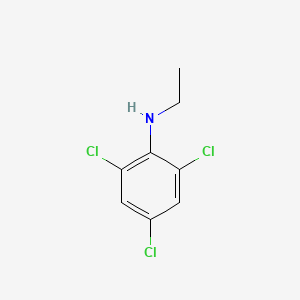

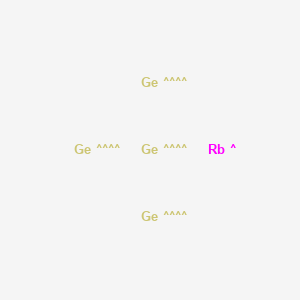

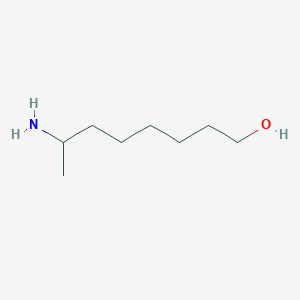
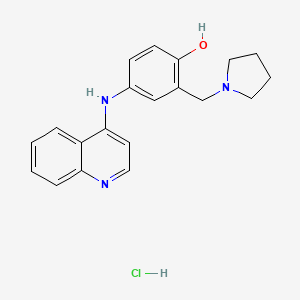
![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)
